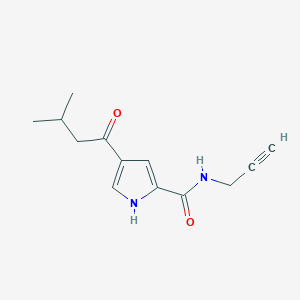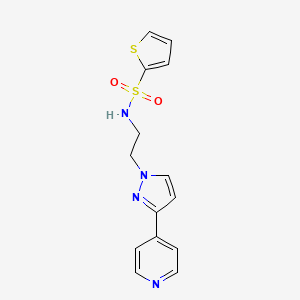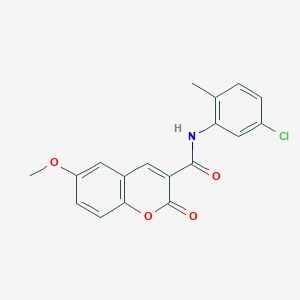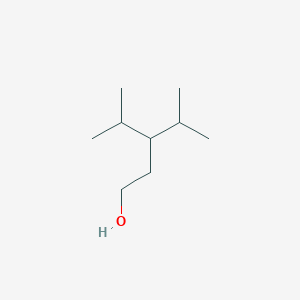
4-(3-methylbutanoyl)-N-(2-propynyl)-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrole ring is aromatic, meaning it has a cyclic, planar structure with delocalized π electrons. The other groups attached to the ring would likely influence the compound’s overall shape and properties .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on factors like its molecular structure, polarity, and the functional groups it contains. For example, the presence of a carbonyl group and a nitrogen in the pyrrole ring might suggest that this compound could participate in hydrogen bonding, which could influence its solubility and boiling point .Scientific Research Applications
Synthesis and Chemical Properties
Modified Synthesis Methods : Research indicates efficient methods for the synthesis of pyrrole derivatives, highlighting advancements in microwave irradiation techniques for quick and high-yield production (Khan et al., 2005).
Novel Preparation Methods : Studies have developed methods for preparing pyrrolo[1,2-a]pyrimidinediones, showcasing the versatility of pyrrole derivatives in chemical synthesis (Stájer et al., 2006).
Chiral Conducting Polymers : Research on chiral conducting polymers based on polypyrrole demonstrates the potential of pyrrole derivatives in material science, particularly in electrical and spectroscopic applications (Chen et al., 1997).
Biological and Medicinal Applications
DNA Binding Properties : Pyrrole−imidazole polyamides, including pyrrole-2-carboxamide derivatives, have been studied for their ability to recognize specific DNA sequences, showing potential in genetic research and therapy (Swalley et al., 1996).
Histone Deacetylase Inhibition : Certain pyrrole derivatives demonstrate activity as HDAC inhibitors, indicating potential in cancer treatment and epigenetic research (Mai et al., 2006).
Antibacterial Agents : Some pyrrole-2-carboxamide derivatives have been identified as potent antibacterial agents, suggesting their use in developing new antibiotics (Mane et al., 2017).
Androgen Receptor Antagonists : Research on 4-(anilino)pyrrole-2-carboxamides shows their efficacy as non-steroidal androgen receptor antagonists, useful in prostate cancer therapies (Wakabayashi et al., 2008).
Mechanism of Action
Properties
IUPAC Name |
4-(3-methylbutanoyl)-N-prop-2-ynyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-4-5-14-13(17)11-7-10(8-15-11)12(16)6-9(2)3/h1,7-9,15H,5-6H2,2-3H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBOUHVNWJRAOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CNC(=C1)C(=O)NCC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(2-aminophenyl)-3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2415249.png)

![7-Fluoro-4-(methylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2415251.png)
![4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(3-pyridinyl)pyrimidine](/img/structure/B2415252.png)
![2-oxo-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[d]oxazole-6-carboxamide](/img/structure/B2415253.png)



![4-(4-Ethylsulfanyl-3,6-dihydro-2H-[1,3,5]triazin-1-yl)butyric acid hydrobromide](/img/structure/B2415258.png)
![2-(3-(4-methoxyphenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2415260.png)

